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molecular formula C9H12ClNO B3058045 2-(4-Chloro-2-methoxyphenyl)ethanamine CAS No. 874285-02-6

2-(4-Chloro-2-methoxyphenyl)ethanamine

Cat. No. B3058045
M. Wt: 185.65
InChI Key: RDDQULVOLDPSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

A portion of 2-(2-bromo-4-chlorophenyl)acetonitrile (7.1 g; 39.1 mmol) was directly dissolved in borane solution (78.2 mL of a 1.0 M solution in tetrahydrofuran; 78.2 mmol), and the resulting solution was stirred and heated to reflux. After refluxing for a total of 90 minutes, the heat was removed and the solution was allowed to cool for a few minutes, and then 16 mL of methanol was carefully added to quench the solution. The resulting solution was again heated to reflux for 30 minutes. The solvent was then evaporated, and the residue was partitioned between 200 mL of 1M HCl (aq.) and 200 mL ether. The aqueous layer was filtered to remove a small amount of suspended insoluble material, and the pH of the filtrate was adjusted to pH>12 by the addition of 42% NaOH (aq.). The filtrate was then extracted with 200 mL dichloromethane. The organic layer was dried over sodium sulfate and evaporated to give 3.89 g of 2-(4-chloro-2-methoxyphenyl)ethanamine as a colorless liquid. MS (apci, pos) m/z=186.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[O:12]1CCC[CH2:13]1>B>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:9][CH2:10][NH2:11])=[C:2]([O:12][CH3:13])[CH:7]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
78.2 mmol), and the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for a total of 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool for a few minutes
ADDITION
Type
ADDITION
Details
16 mL of methanol was carefully added
CUSTOM
Type
CUSTOM
Details
to quench the solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 200 mL of 1M HCl (aq.) and 200 mL ether
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of suspended insoluble material
ADDITION
Type
ADDITION
Details
the pH of the filtrate was adjusted to pH>12 by the addition of 42% NaOH (aq.)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with 200 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CCN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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